

# ZN148: A Technical Guide to a Promising Metallo- $\beta$ -Lactamase Inhibitor

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## Compound of Interest

Compound Name: ZN148

Cat. No.: B15605679

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## Executive Summary

The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo- $\beta$ -lactamases (MBLs), represents a critical threat to global health. With no clinically approved MBL inhibitors available, treatment options are severely limited.<sup>[1][2]</sup> This document provides a comprehensive technical overview of **ZN148**, a novel, synthetic, zinc-chelating MBL inhibitor. **ZN148** has demonstrated significant potential in restoring the efficacy of carbapenem antibiotics against a wide range of MBL-producing pathogens.<sup>[1][3]</sup> This guide details the mechanism of action, quantitative in vitro and in vivo data, safety profile, and the experimental methodologies used to evaluate this promising compound.

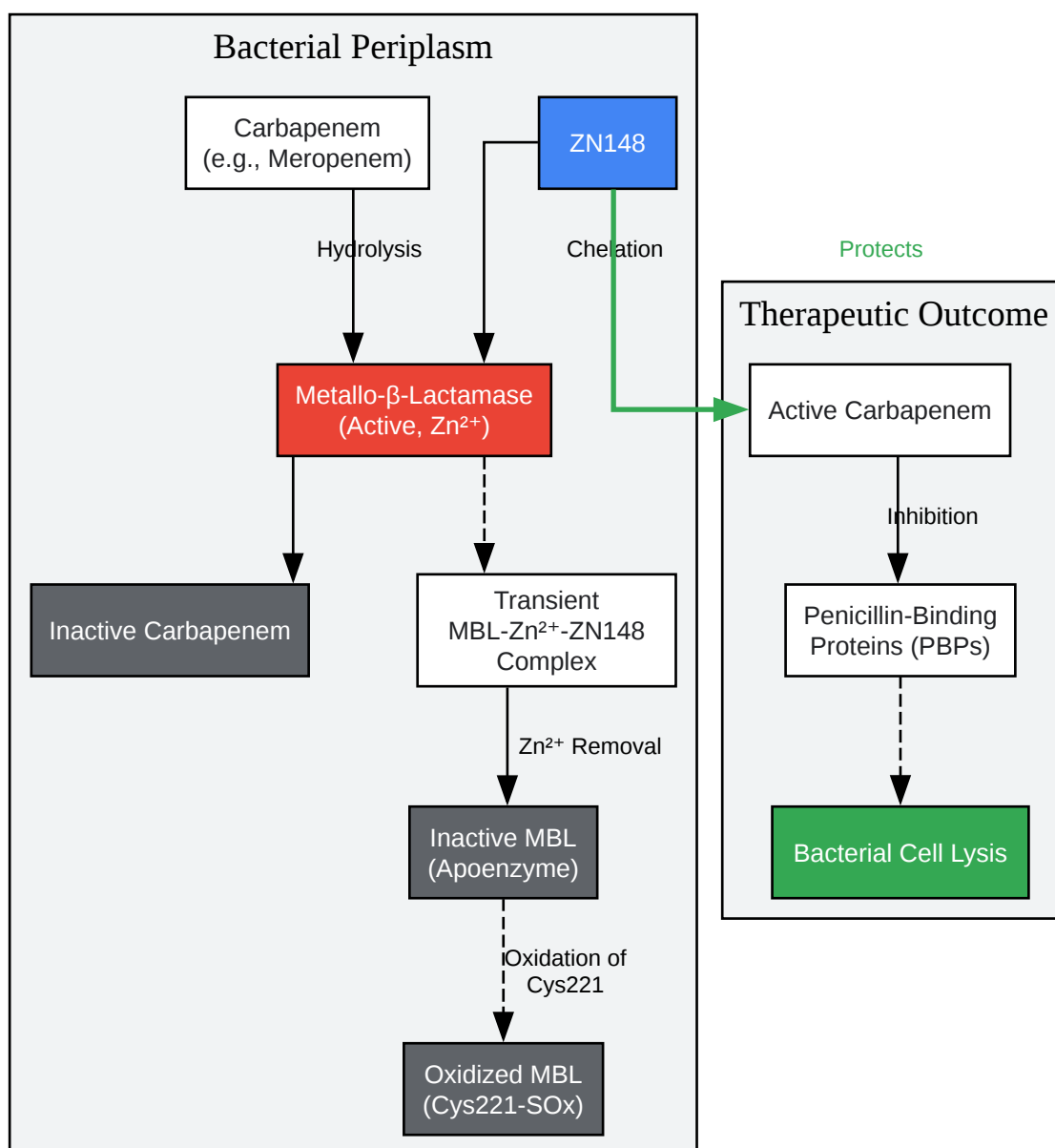
## Mechanism of Action

**ZN148** functions as a time-dependent, irreversible inhibitor of MBLs.<sup>[1][2][3]</sup> Its primary mechanism involves the chelation and removal of essential zinc ions from the MBL active site, rendering the enzyme incapable of hydrolyzing  $\beta$ -lactam antibiotics like meropenem.<sup>[1][3]</sup>

Key mechanistic features include:

- **Zinc Chelation:** **ZN148** directly binds to the zinc ions ( $\text{Zn}^{2+}$ ) in the MBL active site.<sup>[1][3]</sup>

- **Irreversible Inhibition:** The inhibition is largely irreversible. After exposure to **ZN148**, the addition of exogenous zinc only restores approximately 30% of MBL activity, suggesting a mechanism that goes beyond simple zinc removal.[1][2][3]
- **Active Site Modification:** Mass spectrometry and molecular modeling studies indicate a potential secondary mechanism involving the oxidation of the Cys221 residue within the active site, further contributing to the enzyme's inactivation.[1][2][3]



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Caption: Proposed mechanism of **ZN148** action.

## Quantitative Data Summary

The efficacy of **ZN148** has been quantified through extensive in vitro and in vivo studies. The data highlights its potent ability to restore carbapenem activity and its selectivity for bacterial MBLs.

**Table 1: In Vitro Enzyme Inhibition Kinetics**

Enzyme Target	Ki (Apparent Inhibitory Constant)	Reference
NDM-1	310 $\mu$ M	<a href="#">[4]</a> <a href="#">[5]</a>
VIM-2	24 $\mu$ M	<a href="#">[4]</a> <a href="#">[5]</a>

**Table 2: In Vitro Antimicrobial Activity (Combination with Meropenem)**

Bacterial Group	Metric	Result	Reference
MBL-producing clinical Enterobacterales (n=234)	% of strains with Meropenem MIC restored to susceptible levels ( $\leq 2$ mg/L) at 50 $\mu$ M ZN148	>98%	<a href="#">[1]</a> <a href="#">[3]</a>
MBL-producing clinical Enterobacterales (n=234)	Meropenem MIC <sub>90</sub> reduction	From $\geq 64$ mg/L to 0.5 mg/L	<a href="#">[3]</a>
NDM-1-producing K. pneumoniae	Time-kill assay with Meropenem (4 mg/L) + ZN148 (50 or 100 $\mu$ M)	Bactericidal activity restored (time-dependent killing)	<a href="#">[3]</a>

**Table 3: In Vivo Efficacy (Murine Neutropenic Peritonitis Model)**

Treatment Group	Pathogen	Outcome	P-value	Reference
Meropenem (33 mg/kg) + ZN148 (10 mg/kg) vs. Meropenem alone	NDM-1-producing K. pneumoniae	Significantly lower CFU/ml in peritoneal fluid	P < 0.0001	[3]
Meropenem (33 mg/kg) + ZN148 (10 mg/kg) vs. Meropenem alone	NDM-1-producing K. pneumoniae	Significantly lower CFU/ml in blood	P < 0.01	[3]

**Table 4: Safety and Selectivity Profile**

Assay	Concentration / Dosage	Result	Reference
Human Glyoxylase II Inhibition	500 µM	No inhibition observed	[1][3]
In Vivo Acute Toxicity (Mouse Model)	Cumulative dosages up to 128 mg/kg	No acute toxicity observed	[1][2][3]
Serum Protein Binding	Not specified	Inhibitory activity not influenced by human serum albumin and α <sub>1</sub> -acid glycoprotein	[3]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of **ZN148**, based on published literature.

## MBL Enzyme Inhibition Kinetics

This assay determines the inhibitory potency of **ZN148** against purified MBL enzymes.

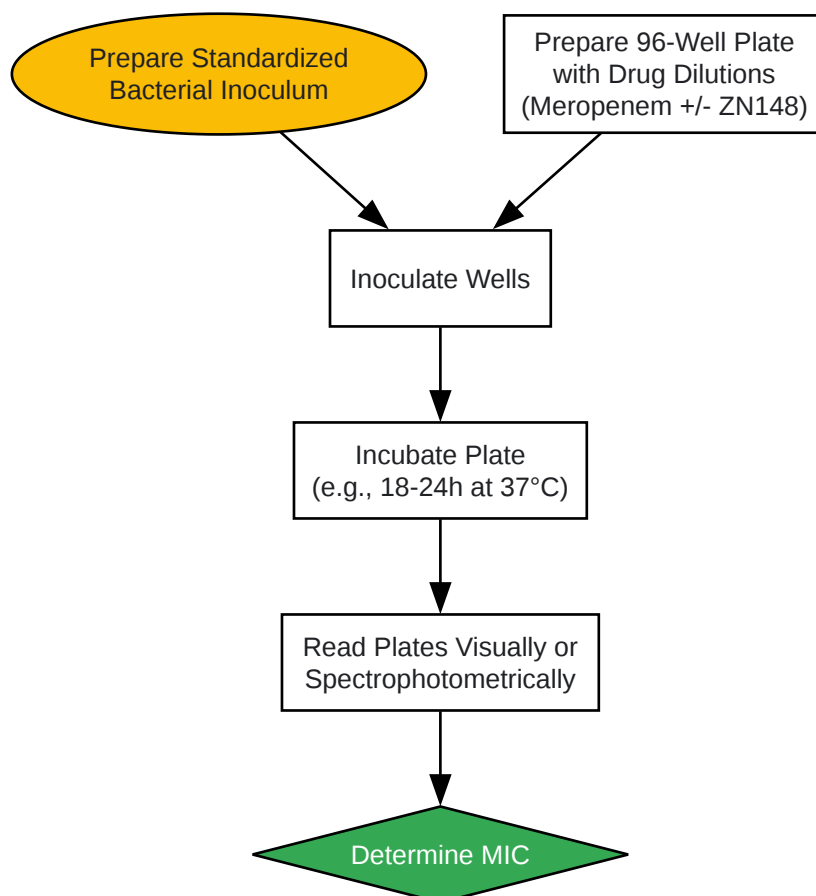
- Enzymes: Recombinant MBLs such as NDM-1 and VIM-2 are purified.
- Substrate: A chromogenic cephalosporin substrate (e.g., CENTA or nitrocefina) is used, which changes color upon hydrolysis by the MBL.
- Procedure:
  - The MBL enzyme is pre-incubated with varying concentrations of **ZN148** for a set period to allow for time-dependent inhibition.
  - The reaction is initiated by adding the substrate.
  - The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.
  - Inhibition constants ( $K_i$ ) are calculated by analyzing the reaction rates at different inhibitor and substrate concentrations using appropriate enzyme kinetic models.

## Antimicrobial Susceptibility Testing (AST)

AST is performed to quantify the ability of **ZN148** to restore the antimicrobial activity of a carbapenem.

- Method: Broth microdilution is the standard method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Procedure:
  - A two-dimensional checkerboard array is prepared in 96-well plates. One axis contains serial dilutions of meropenem, and the other axis contains serial dilutions of **ZN148** (often tested at a fixed concentration, such as 50  $\mu\text{M}$ ).
  - Each well is inoculated with a standardized suspension of the test bacterial strain.

- Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug (or drug combination) that visibly inhibits bacterial growth.



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Caption: Workflow for MIC determination.

## Murine Neutropenic Peritonitis Model

This in vivo model assesses the efficacy of the **ZN148**-meropenem combination in a live infection setting.

- Animal Model: Female BALB/c mice are typically used.
- Procedure:

- Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to mimic an immunocompromised state.
- Infection: A predetermined lethal or sub-lethal dose of an MBL-producing bacterial strain (e.g., NDM-1 K. pneumoniae) is injected intraperitoneally to induce peritonitis and sepsis.
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment groups are administered therapeutics via a relevant route (e.g., subcutaneous). Groups typically include vehicle control, **ZN148** alone, meropenem alone, and the **ZN148**-meropenem combination.
- Endpoint Analysis: At a defined endpoint (e.g., 5 hours post-inoculation), mice are euthanized. Blood and peritoneal fluid are collected, serially diluted, and plated to determine the bacterial load (Colony Forming Units per mL, CFU/mL).[\[3\]](#)
- Statistical Analysis: CFU counts between treatment groups are compared for statistical significance (e.g., using ANOVA).[\[3\]](#)

## Human Glyoxylase II Selectivity Assay

This assay evaluates the potential for off-target inhibition of a human zinc-dependent enzyme that shares structural similarities with MBLs.

- Enzyme: Recombinant human glyoxylase II is used.
- Procedure: The activity of glyoxylase II is measured in the presence of various concentrations of **ZN148** (up to 500  $\mu$ M).[\[3\]](#) A known strong metal chelator like EDTA is used as a positive control for inhibition. The absence of significant inhibition by **ZN148** indicates its selectivity for bacterial MBLs over this human metalloenzyme.[\[2\]](#)[\[3\]](#)

## Conclusion and Future Directions

**ZN148** is a highly promising MBL inhibitor that effectively restores the in vitro and in vivo activity of carbapenems against a vast array of resistant Gram-negative pathogens.[\[1\]](#) Its irreversible mechanism of action, high potency against key MBLs like VIM-2, and favorable preclinical safety profile demonstrate its potential to address a critical unmet need in infectious disease treatment.[\[1\]](#)[\[3\]](#) The modular and synthetic nature of **ZN148** also offers a platform for

further chemical optimization.[3] Future preclinical studies will be essential to further characterize its pharmacokinetic and pharmacodynamic properties, paving the way for potential clinical development as a first-in-class MBL inhibitor.

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- To cite this document: BenchChem. [ZN148: A Technical Guide to a Promising Metallo- $\beta$ -Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15605679#zn148-as-a-metallo-lactamase-inhibitor>]

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